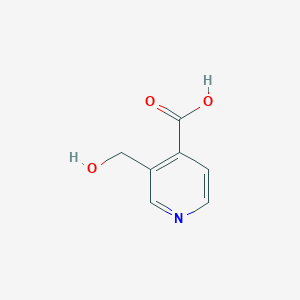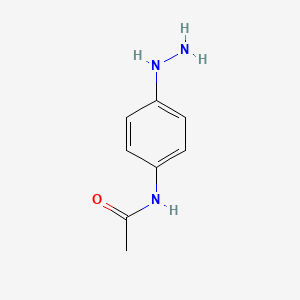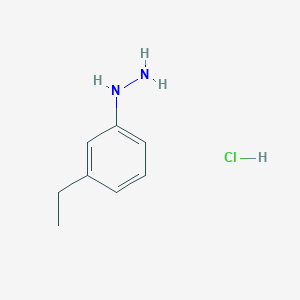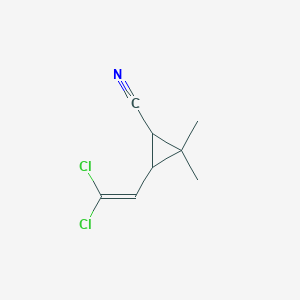
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone: is an organic compound that features a triazole ring, a phenyl group, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by chlorination and subsequent coupling with a phenyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for the development of new therapeutic agents .
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and phenyl groups can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
[5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone]: This compound shares the triazole and chloro substituents but differs in the presence of a methyl group instead of a hydroxymethyl group.
5-Chloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)phenylmethanone]: This compound has an additional chloro substituent on the phenyl ring and a methyl group on the triazole ring.
Uniqueness: The presence of the hydroxymethyl group in (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone provides unique reactivity and potential for further functionalization, distinguishing it from similar compounds.
Propiedades
Número CAS |
54041-98-4 |
|---|---|
Fórmula molecular |
C16H12ClN3O2 |
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
[5-chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-6-7-14(20-10-18-19-15(20)9-21)13(8-12)16(22)11-4-2-1-3-5-11/h1-8,10,21H,9H2 |
Clave InChI |
USIICBYEJKAHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B1626741.png)










